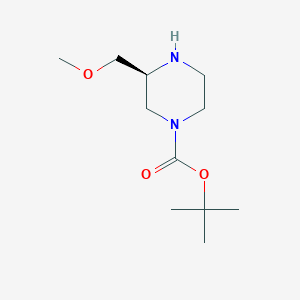

(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate” is a compound that contains a piperazine moiety . Piperazine is a six-membered ring containing two nitrogen atoms in opposite positions . It is often found in drugs or bioactive molecules due to its various possible roles depending on its position in the molecule and the therapeutic class . Its widespread presence is also due to the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Synthesis Analysis

The synthesis of piperazine-containing compounds often involves the use of piperazine-based synthons . For example, the preparation of a similar compound, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, involved an SN Ar reaction starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .Molecular Structure Analysis

The molecular structure of piperazine-containing compounds can be characterized using various spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set can provide geometric parameters and spectroscopic data .Chemical Reactions Analysis

The chemical reactivity of piperazine-containing compounds is influenced by the HOMO–LUMO energy gap . For a similar compound, this gap was calculated at 5.19 eV, indicating low reactivity and a tendency to be stable .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine-containing compounds can be investigated using various methods . For example, the electronic properties, nonlinear optical properties, and thermodynamic properties (heat capacity, entropy, enthalpy change, and Gibbs free energy) of a similar compound were investigated .Aplicaciones Científicas De Investigación

- Piperazine derivatives have been investigated as kinase inhibitors, targeting specific enzymes involved in cell signaling pathways. These compounds play a crucial role in cancer therapy and other diseases where kinase dysregulation occurs .

- The piperazine ring serves as a scaffold for designing receptor modulators. By attaching pharmacophoric groups to the piperazine core, researchers can fine-tune interactions with target macromolecules, such as G protein-coupled receptors (GPCRs) or ion channels .

- Synthetic methodologies involving Buchwald–Hartwig amination utilize piperazine-based synthons. This reaction allows for the introduction of diverse functional groups onto the piperazine ring, enabling the creation of novel compounds .

- Researchers have explored aromatic nucleophilic substitution reactions using piperazine derivatives. These reactions lead to the substitution of specific aromatic positions, enhancing the biological activity of the resulting molecules .

- Piperazine-containing compounds can undergo reductive amination, a versatile transformation. This process allows for the introduction of substituents at the piperazine nitrogen, influencing the overall pharmacological properties .

- Finkelstein alkylation reactions involving piperazine derivatives have been studied. These reactions enable the modification of the piperazine ring, leading to compounds with improved solubility, stability, or binding affinity .

Kinase Inhibitors

Receptor Modulators

Buchwald–Hartwig Amination

Aromatic Nucleophilic Substitution

Reductive Amination

Finkelstein Alkylation

Mecanismo De Acción

Target of Action

Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, it’s plausible that this compound may also interact with similar targets.

Mode of Action

Piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Biochemical Pathways

Piperazine-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . Therefore, it’s plausible that this compound may also affect similar pathways.

Pharmacokinetics

The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .

Result of Action

Piperazine-based compounds have been successfully used in the field of catalysis and metal organic frameworks (mofs) . Therefore, it’s plausible that this compound may also have similar effects.

Safety and Hazards

Direcciones Futuras

Piperazine-containing compounds are gaining prominence in research due to their many pharmacological properties . They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) . Therefore, the future directions in the study of these compounds may involve the development of new synthetic methodologies and the exploration of their diverse applications .

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(methoxymethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJWNCXOPXVECA-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(([(Tert-butoxy)carbonyl]amino)methyl)phenyl]propanoic acid](/img/structure/B3015534.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide](/img/structure/B3015540.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3015545.png)

![N-cyclohexyl-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3015552.png)

![2,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3015555.png)